molecular formula C14H10ClNO4 B2655271 (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone CAS No. 648427-40-1

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone

Cat. No.: B2655271
CAS No.: 648427-40-1
M. Wt: 291.69
InChI Key: XXFQJRUXVZLXFL-UHFFFAOYSA-N
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Description

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H10ClNO4 and a molecular weight of 291.69 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone typically involves the reaction of 3-chloro-4-nitrobenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include bases like pyridine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone can be compared with similar compounds such as:

    (3-Chloro-4-nitrophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Chloro-4-nitrophenyl)(4-ethylphenyl)methanone: Similar structure but with an ethyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(3-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-13(16(18)19)12(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFQJRUXVZLXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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